alpha-Difluoromethylarginine
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Overview
Description
Alpha-Difluoromethylarginine: is a synthetic compound known for its role as an irreversible inhibitor of arginine decarboxylase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Difluoromethylarginine can be synthesized through a multi-step chemical processOne common method includes the reaction of arginine with difluoromethylating agents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is then purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-Difluoromethylarginine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated derivatives, while reduction can produce simpler analogs .
Scientific Research Applications
Alpha-Difluoromethylarginine has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme mechanisms and inhibition.
Biology: Investigated for its effects on polyamine biosynthesis and cell growth.
Medicine: Explored for potential therapeutic applications in treating parasitic infections and cancer.
Industry: Utilized in the development of plant growth regulators and other agricultural products
Mechanism of Action
The primary mechanism of action of alpha-Difluoromethylarginine involves the irreversible inhibition of arginine decarboxylase. This enzyme catalyzes the decarboxylation of arginine to produce agmatine, a precursor to polyamines. By inhibiting this enzyme, this compound effectively reduces polyamine synthesis, which can impact cell growth and differentiation .
Comparison with Similar Compounds
Alpha-Difluoromethylornithine: Another irreversible inhibitor of polyamine biosynthesis.
Alpha-Methylarginine: A competitive inhibitor of arginine decarboxylase.
Difluoromethylornithine: Used in similar applications for inhibiting polyamine synthesis
Uniqueness: Alpha-Difluoromethylarginine is unique due to its specific inhibition of arginine decarboxylase, making it a valuable tool for studying polyamine biosynthesis and its effects on various biological processes .
Properties
Molecular Formula |
C7H14F2N4O2 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid |
InChI |
InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13)/t7-/m1/s1 |
InChI Key |
YEORLXJBCPPSOC-SSDOTTSWSA-N |
Isomeric SMILES |
C(C[C@@](C(F)F)(C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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